5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one

Description

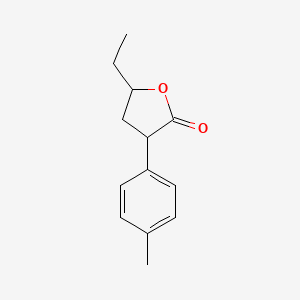

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

5-ethyl-3-(4-methylphenyl)oxolan-2-one |

InChI |

InChI=1S/C13H16O2/c1-3-11-8-12(13(14)15-11)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3 |

InChI Key |

ORFWRTJXADDQAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(C(=O)O1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Physicochemical Properties of 5 Ethyl 3 P Tolyl Dihydrofuran 2 3h One

Detailed experimental data for the physicochemical properties of 5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one are not extensively reported in peer-reviewed literature. However, based on its molecular structure, several key properties can be calculated or inferred.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | Calculated |

| Molecular Weight | 204.26 g/mol | Calculated |

| CAS Number | 619323-69-2 | |

| Physical State | Likely a solid or high-boiling liquid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Poorly soluble in water. | Inferred |

Synthesis and Formation of 5 Ethyl 3 P Tolyl Dihydrofuran 2 3h One

While a specific, documented synthesis for 5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one is not found in the surveyed literature, its structure suggests several plausible synthetic strategies based on established methods for forming 3,5-disubstituted γ-lactones.

One general and powerful approach involves the conjugate addition of an organometallic reagent to an α,β-unsaturated lactone, followed by trapping of the resulting enolate. A more direct route could involve a Michael addition of a p-tolyl nucleophile to a 5-ethyl-substituted α,β-unsaturated γ-lactone.

A plausible synthetic route could be a tandem reaction. For instance, a palladium-catalyzed reaction could be employed to couple an appropriate aryl halide with an unsaturated alcohol, followed by cyclization to form the lactone ring. acs.org Another established method is the stereoselective synthesis from 1,4-dicarbonyl compounds, which can be cyclized to form the corresponding lactone. nih.govacs.org

Stereochemistry and Isomerism

5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one possesses two stereocenters, at the C3 and C5 positions of the furanone ring. Consequently, the molecule can exist as four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R).

The (3R, 5R) and (3S, 5S) isomers are a pair of enantiomers.

The (3R, 5S) and (3S, 5R) isomers are another pair of enantiomers.

The relationship between a member of the first pair and a member of the second pair (e.g., (3R, 5R) and (3R, 5S)) is diastereomeric.

The relative orientation of the substituents (ethyl and p-tolyl groups) defines them as either cis (on the same side of the ring) or trans (on opposite sides). The trans isomers are often thermodynamically more stable due to reduced steric hindrance. The stereocontrolled synthesis of a single isomer remains a significant challenge in organic synthesis. nih.gov

Spectroscopic Analysis

No specific, published spectra for 5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one are available. However, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.

| Spectroscopic Data | Predicted Features |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the four protons of the p-disubstituted benzene (B151609) ring, likely appearing as two doublets. - Methyl Protons (Tolyl): A singlet around 2.3 ppm for the tolyl methyl group. - C5-H Proton: A multiplet (likely a quartet or quintet) in the region of 4.5-4.8 ppm, coupled to the protons of the C5-ethyl group. - C3-H Proton: A multiplet (likely a quartet or triplet of doublets) around 3.5-4.0 ppm, coupled to the C4 methylene (B1212753) protons and potentially the C5 proton. - C4-H₂ Protons: Two diastereotopic protons appearing as complex multiplets between 2.0-3.0 ppm. - Ethyl Group Protons: A multiplet for the -CH₂- and a triplet for the -CH₃ of the ethyl group, likely between 0.9-1.8 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, approximately 175-180 ppm. - Aromatic Carbons: Four signals in the aromatic region (approx. 125-140 ppm). - C5 Carbon: A signal around 80-85 ppm. - C3 Carbon: A signal around 40-45 ppm. - C4 Carbon: A signal around 30-35 ppm. - Ethyl Group Carbons: Two signals in the aliphatic region (approx. 10-30 ppm). - Tolyl Methyl Carbon: A signal around 21 ppm. |

| Infrared (IR) Spectroscopy | - C=O Stretch: A strong absorption band characteristic of a γ-lactone carbonyl group, expected around 1770 cm⁻¹. - C-O Stretch: A strong band for the ester C-O bond. - Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region. - C-H Stretches: Aliphatic and aromatic C-H stretching bands above and below 3000 cm⁻¹, respectively. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 204.26). - Fragmentation: Characteristic fragmentation patterns would likely involve the loss of the ethyl group, the tolyl group, and potentially cleavage of the lactone ring. |

Chemical Reactivity and Derivative Formation

The reactivity of 5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one is governed by the functional groups present in its structure. The lactone ring is susceptible to nucleophilic attack, particularly at the carbonyl carbon.

Ring-Opening Reactions: Strong nucleophiles like hydroxides, alkoxides, or amines can open the lactone ring to form the corresponding γ-hydroxy carboxylic acid salts, esters, or amides.

Reduction: The ester functionality can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 1,4-diol.

Enolate Formation: The proton at the C3 position is acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at the C3 position.

The aromatic p-tolyl group can also undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the lactone ring.

Applications in Organic Synthesis

Retrosynthetic Analysis of the Dihydrofuranone Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgub.edu This process involves breaking bonds and converting functional groups in the reverse of a synthetic reaction, known as a transform. ub.edu For the target molecule, this compound, the primary disconnection is the ester linkage of the lactone ring. This reveals a key precursor: a γ-hydroxy carboxylic acid.

This retrosynthetic approach identifies two main synthons: a nucleophilic "-COOH" group and an electrophilic component at the γ-position. wikipedia.org The corresponding synthetic equivalents for these synthons would be a γ-hydroxy acid or a related derivative. wikipedia.org Further disconnection of the C3-C4 bond could lead to simpler precursors, such as a p-tolyl-substituted acetic acid derivative and an appropriate epoxide or halohydrin. The choice of disconnection strategy often depends on the availability of starting materials and the desired control over stereochemistry. wikipedia.orgdeanfrancispress.com

Classical Lactonization Approaches Applied to Substituted Systems

Lactones are cyclic esters that are important structural motifs in many natural products and pharmaceuticals. nih.gov The formation of the lactone ring, or lactonization, is a critical step in the synthesis of dihydrofuran-2(3H)-ones.

Cyclization Reactions from Hydroxy Acids and Derivatives

The most direct method for forming a lactone is the intramolecular esterification of a γ-hydroxy carboxylic acid. youtube.com This reaction is typically acid-catalyzed and proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group. The stability of the five-membered dihydrofuranone ring provides a thermodynamic driving force for this cyclization.

In practice, direct cyclization of hydroxy acids can sometimes be challenging due to competing intermolecular reactions. To circumvent this, the carboxylic acid can be activated using a variety of reagents. For instance, methods developed by Yamaguchi (2,4,6-trichlorobenzoyl chloride), Shiina (2-methyl-6-nitrobenzoic anhydride), and Mukaiyama (2-chloro-1-methylpyridinium iodide) are well-established for promoting macrolactonization and can be adapted for the synthesis of smaller lactone rings. snnu.edu.cn

An alternative approach involves the reduction of γ-keto acids or esters. For example, the reduction of a γ-keto ester with a reducing agent like sodium borohydride can yield the corresponding γ-hydroxy ester, which can then be cyclized to the lactone.

Halolactonization of Olefinic Acids

Halolactonization is a powerful and reliable method for the synthesis of lactones from unsaturated carboxylic acids. wikipedia.org This intramolecular reaction involves the addition of an oxygen and a halogen across a carbon-carbon double bond. wikipedia.org Iodolactonization, first reported by Bougalt in 1904, is particularly common due to the mild reaction conditions and the versatility of the resulting iodine-containing product. wikipedia.org

The mechanism involves the formation of a positively charged halonium ion intermediate from the reaction of the alkene with a halogen source (e.g., iodine). The carboxylate group then acts as an internal nucleophile, attacking the halonium ion to form the lactone ring. wikipedia.org This process is often stereospecific, with the stereochemistry of the starting olefin influencing the stereochemistry of the final product. For the synthesis of this compound, a suitable olefinic acid precursor would be required.

Oxidative Lactonization Pathways

Oxidative lactonization provides another route to dihydrofuran-2(3H)-ones, typically starting from diols or other suitable precursors. This method involves the oxidation of a primary alcohol to a carboxylic acid, which then undergoes intramolecular cyclization with a suitably positioned hydroxyl group.

A variety of oxidizing agents can be employed for this transformation. For instance, a combination of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a stoichiometric oxidant like sodium hypochlorite or PhI(OAc)₂ can efficiently effect the oxidative lactonization of diols to lactones. researchgate.netorganic-chemistry.org This method is often highly selective for the oxidation of primary alcohols over secondary alcohols. organic-chemistry.org

Biocatalytic approaches using alcohol dehydrogenases have also been developed for the oxidative lactonization of diols, offering a green and efficient alternative under mild conditions. nih.gov These enzymatic systems can exhibit high chemo- and regioselectivity. nih.gov

Stereoselective Synthesis of Dihydrofuran-2(3H)-ones

The control of stereochemistry is paramount in modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. Asymmetric catalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in lactone formation. nih.gov

Asymmetric Catalysis in Lactone Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. nih.govyoutube.com In the context of dihydrofuranone synthesis, chiral catalysts can be employed in several of the aforementioned lactonization strategies.

For example, in halolactonization, chiral Lewis acids or phase-transfer catalysts can be used to induce enantioselectivity. Similarly, in oxidative lactonization, chiral metal complexes can be used to control the stereochemical outcome of the oxidation and subsequent cyclization.

A notable example of asymmetric catalysis is the use of chiral organocatalysts, such as proline and its derivatives. youtube.comyoutube.com These small organic molecules can catalyze a variety of reactions, including aldol and Michael additions, which can be key steps in the construction of the dihydrofuranone skeleton. For instance, a chiral proline-catalyzed aldol reaction between an aldehyde and a ketone could be envisioned as a key step in building the carbon framework of this compound with high stereocontrol. youtube.com

Furthermore, transition metal-catalyzed reactions, such as asymmetric hydrogenation or C-H insertion, can be employed to generate chiral precursors for lactonization. youtube.comescholarship.org For example, the asymmetric hydrogenation of a suitably substituted olefinic ester could provide a chiral hydroxy ester, which can then be cyclized to the desired enantioenriched dihydrofuranone.

An in-depth analysis of the synthetic strategies for producing this compound and its related analogs reveals a variety of sophisticated chemical methodologies. These approaches range from organocatalytic and metal-catalyzed reactions to tandem and cyclization strategies, each offering unique advantages in achieving the desired chemical architecture with high levels of control over stereochemistry.

1 Asymmetric Synthesis of Chiral γ-Lactones

The asymmetric synthesis of chiral γ-lactones, a core structural motif in many natural products and pharmaceuticals, has been a significant focus of chemical research. The development of methods to control the stereochemistry at the α and γ positions of the lactone ring is crucial for accessing enantiomerically pure compounds.

1 Organocatalytic Approaches to Chiral Lactones

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral γ-lactones, avoiding the use of often toxic and expensive metal catalysts. These methods utilize small organic molecules to catalyze reactions with high levels of stereocontrol.

One notable organocatalytic approach involves the one-pot sequential enantioselective Michael addition of boronic acids to 5-hydroxyfuran-2(5H)-one, followed by a diastereoselective intramolecular Passerini-type reaction. acs.org This process allows for the synthesis of α,γ-substituted chiral γ-lactones from readily available starting materials. acs.org The methodology has been successfully applied to various boronic acids, leading to structurally diverse lactones. acs.org For instance, the use of N-Boc-indole-2-boronic acid provides α-indole-γ-substituted lactones in high yields with good diastereomeric and enantiomeric ratios. acs.org

Another significant advancement is the organocatalyzed asymmetric allylic alkylation (AAA) of α-aryl-γ-butyrolactones. acs.org This method enables the synthesis of enantioenriched α-aryl-α′-allyl-γ-butyrolactones bearing vicinal tertiary and quaternary stereocenters. acs.org The reaction proceeds with high regio-, diastereo-, and enantioselectivities, demonstrating that weakly stabilized enolates can undergo effective allylation through the activation of Morita–Baylis–Hillman (MBH) carbonates. acs.org This approach is particularly valuable for creating complex chiral structures with adjacent stereocenters. acs.org

| Catalyst | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Lewis Base (LB1) | α-Aryl-γ-butyrolactone, MBH carbonate | α-Aryl-α′-allyl-γ-butyrolactone | High | High | High |

| Quinine-derived thiourea | Acetophenone, Acrylate | Chiral γ-lactone | Good | N/A | High |

| N-Heterocyclic Carbene (NHC) | o-Hydroxy aromatic aldimine, Cinnamaldehyde | trans-γ-Lactam | High | High | High |

This table summarizes the outcomes of various organocatalytic approaches to chiral lactones, showcasing the high efficiency and stereoselectivity of these methods.

2 Metal-Catalyzed Asymmetric Cyclizations

Metal-catalyzed reactions provide a robust and efficient alternative for the synthesis of chiral γ-lactones. Transition metals like iridium, copper, and gold are commonly employed to catalyze asymmetric transformations, leading to high yields and enantioselectivities.

Iridium-catalyzed asymmetric hydrogenation of various ketoesters has been shown to be a highly efficient method for producing chiral lactones. rsc.org Chiral iridium complexes bearing ferrocene-based chiral ligands can catalyze the hydrogenation of benzo-fused ketoesters, γ-ketoesters, and biaryl-bridged ketoesters to furnish a series of chiral lactones in superb yields and with excellent enantioselectivities (up to 99% ee). rsc.org

Copper-catalyzed asymmetric conjugate reduction of β-aryl α,β-unsaturated lactones and lactams using polymethylhydrosiloxane (PMHS) as the hydride source is another powerful strategy. rsc.org The use of the Josiphos ligand in combination with a copper salt affords the desired chiral β-substituted γ-lactones and γ-lactams in high yields (60–97%) and excellent enantiomeric excesses (95–99%). rsc.org This methodology has been successfully applied to the synthesis of the natural product lucidulactone A. rsc.org

Gold-catalyzed tandem cycloisomerization/oxidation of homopropargyl alcohols also provides a direct route to γ-lactones. organic-chemistry.org Furthermore, gold-catalyzed cyclization of allene-substituted malonate esters, where the ester group acts as a nucleophile attacking the allene, has been developed for the synthesis of β,γ-unsaturated δ-lactones. acs.org

| Metal Catalyst | Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) |

| Iridium | Ferrocene-based chiral ligand | γ-Ketoester | Chiral γ-lactone | up to 99 | up to 99 |

| Copper | Josiphos | β-Aryl α,β-unsaturated lactone | β-Aryl-γ-lactone | 60-97 | 95-99 |

| Gold | N/A | Homopropargyl alcohol | γ-Lactone | Good to Excellent | N/A |

This table highlights the effectiveness of various metal catalysts in the asymmetric synthesis of chiral lactones, detailing the high yields and enantioselectivities achieved.

2 Diastereoselective Synthesis through Tandem Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules like dihydrofuranones. These strategies can rapidly build molecular complexity and control stereochemistry.

An efficient one-pot, two-step tandem reaction for the preparation of fused 2,3-dihydrofuran derivatives has been developed utilizing a pyridinium ylide. nih.govacs.org This reaction, starting from pyridine, an aromatic aldehyde, and a 1,3-dicarbonyl compound (like dimedone or 4-hydroxycoumarin) with an α-haloketone, proceeds smoothly to give trans-2,3-dihydrofurans. nih.govacs.orgfigshare.com The diastereoselectivity of this process is confirmed by NMR spectroscopy and single-crystal X-ray analysis. nih.gov

Another powerful tandem process is the Mukaiyama aldol-lactonization cascade. nih.gov This three-component reaction between a γ-ketoaldehyde, a thiopyridyl ketene acetal, and a silicon-based nucleophile can generate up to two C-C bonds, one C-O bond, and three new stereocenters, leading to highly substituted tetrahydrofurans. nih.gov The reaction is believed to proceed through a silylated β-lactone intermediate that is intercepted by the pendant ketone to form a cyclic oxocarbenium ion, which is then reduced diastereoselectively. nih.gov

3 Enantioselective Routes to α-Fluoro-γ-Lactones and Analogs

The introduction of fluorine into organic molecules can significantly alter their biological properties. Consequently, the development of enantioselective methods for the synthesis of fluorinated lactones is of great interest.

One approach to chiral α-fluoro-γ-lactones involves the enantioselective fluorolactonization of alkenoic acids. While electrophilic fluorinating reagents have been used to generate γ-butyrolactone products with exocyclic fluoromethyl substituents, a complementary strategy utilizes a nucleophilic fluoride source. nih.gov Chiral aryl iodide-catalyzed fluorolactonization with HF-pyridine as the fluoride source and a peracid as the stoichiometric oxidant provides access to lactones containing fluorine-bearing stereogenic centers with high enantio- and diastereoselectivity. nih.gov

The synthesis of enantiopure α-fluoro-β³-amino esters, which can be precursors to fluorinated lactones, has also been achieved through a diastereoselective Mannich-type reaction of α-fluorinated carboxylate esters. acs.org

| Method | Fluorine Source | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Fluorolactonization | HF-pyridine | Chiral aryl iodide | 4-Fluoroisochromanone | High | High |

| Mannich-type reaction | N/A | N/A | α-Fluoro-β³-amino ester | up to >99:1 | N/A |

This table presents methods for the enantioselective synthesis of fluorinated lactones and their precursors, highlighting the stereochemical control achieved.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one and related γ-butyrolactones lies in the adoption of green and sustainable chemistry principles. Current industrial production of γ-butyrolactone (GBL) often relies on processes that can have significant environmental impacts societyforscience.org. Therefore, a key research direction will be the development of catalytic methods that utilize renewable feedstocks and environmentally benign reagents.

Recent advancements have demonstrated the potential of biomass-derived sources for the synthesis of GBL rsc.org. For instance, glucose, derivable from lignocellulosic biomass, has been explored as a starting material for producing (S)-3-hydroxy-γ-butyrolactone (HBL), a key chiral intermediate for various pharmaceuticals news-medical.netbangordailynews.com. This suggests a promising avenue for developing a bio-based route to this compound. Furthermore, the synthesis of GBL from biomass-derived 2-furanone using a palladium supported on humin-derived activated carbon (Pd/HAC) catalyst highlights the potential of heterogeneous catalysis in creating sustainable pathways rsc.org.

Another innovative approach involves the use of carbon dioxide as a C1 source. The synthesis of γ-butyrolactones from allylic alcohols and CO2 radical anions, generated from metal formates, through a synergistic photoredox and hydrogen atom transfer (HAT) catalysis, presents a highly efficient and atom-economical route acs.org. Adapting such methodologies for the synthesis of this compound could significantly reduce its environmental footprint.

Future research should also focus on one-pot multi-component reactions and cascade reactions to minimize waste and improve efficiency researchgate.netnih.govnih.gov. The use of organocatalysis, particularly N-heterocyclic carbenes (NHCs), has shown promise in the stereoselective synthesis of γ-butyrolactones and could be explored for the asymmetric synthesis of chiral derivatives of the target molecule northwestern.edunih.gov.

Table 1: Comparison of Potential Sustainable Synthetic Routes for γ-Butyrolactones

| Synthetic Route | Starting Materials | Key Features | Potential Advantages for this compound |

| Biomass Conversion | Glucose, Xylose, 2-Furanone | Utilization of renewable feedstocks, potential for chiral synthesis. | A bio-based and potentially cost-effective production method. |

| Photocatalysis with CO2 | Allylic Alcohols, CO2 | High atom economy, use of a greenhouse gas as a C1 source. | A highly sustainable route with minimal waste generation. |

| Organocatalysis | Enals, 1,2-Dicarbonyl Compounds | Stereoselective synthesis, metal-free catalysis. | Access to enantiomerically pure forms of the target molecule. |

| Tandem Reactions | Aliphatic Acids, Olefins | One-pot synthesis, late-stage functionalization. | Efficient construction of complex derivatives from simple precursors. |

Advanced Mechanistic Investigations of Lactone Reactivity

A deeper understanding of the reactivity of the this compound lactone ring is crucial for its application in the synthesis of more complex molecules. While γ-butyrolactone is known for its relative stability and reluctance to undergo ring-opening polymerization (ROP) under typical conditions due to low ring strain, its derivatives can exhibit different reactivity patterns vot.plsemanticscholar.org.

Future mechanistic studies should employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational methods like Density Functional Theory (DFT) to elucidate reaction pathways mdpi.comsemanticscholar.orgresearchgate.netsemanticscholar.org. For instance, DFT calculations can be used to model transition states and reaction intermediates in processes like ring-opening reactions, providing insights that are difficult to obtain experimentally mdpi.comsemanticscholar.orgmdpi.com.

Investigating the coordination-insertion mechanism in the ROP of γ-butyrolactone derivatives, as has been done for other lactones, could reveal new catalytic systems for the synthesis of polyesters with tailored properties acs.org. Furthermore, exploring the stereochemistry of ring-opening reactions is essential, especially when dealing with chiral derivatives of this compound acs.org.

The reactivity of the dihydrofuranone core towards various nucleophiles and electrophiles also warrants further investigation. Understanding these fundamental reactions will enable the strategic functionalization of the molecule to create novel derivatives. Mechanistic studies on cobalt-catalyzed enantioselective ring-opening reactions of dihydrofurans could provide a basis for developing new synthetic transformations nih.gov.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is a powerful tool for the rational design of new molecules with desired properties openmedicinalchemistryjournal.comresearchgate.netnih.govnih.gov. For this compound, this integrated approach can be used to predict its biological activity, reactivity, and physicochemical properties, thereby guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to furanone derivatives to correlate their chemical structures with biological activities such as antibacterial and COX-2 inhibitory effects researchgate.netneliti.comresearchgate.netijpda.orgijpda.org. A similar 3D-QSAR approach could be employed to design and predict the activity of novel derivatives of this compound for various therapeutic targets acs.orgacs.org. Such models can identify key structural features that are crucial for bioactivity, allowing for the targeted synthesis of more potent and selective compounds researchgate.netijpda.org.

DFT calculations can be used to investigate the electronic structure and reactivity of the molecule, providing insights into its chemical behavior nih.govnih.govresearchgate.net. For example, DFT can help in understanding the mechanism of cyclization reactions to form the furanone ring and predict the regioselectivity of subsequent functionalization reactions semanticscholar.orgmdpi.com. This computational insight can significantly reduce the number of experiments required, saving time and resources.

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. This information is invaluable for the rational design of new drugs openmedicinalchemistryjournal.comnih.gov.

Table 2: Computational Tools for the Rational Design of this compound Derivatives

| Computational Method | Application | Predicted Properties |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity. | Antibacterial, antifungal, anti-inflammatory, and anticancer activities. |

| DFT (Density Functional Theory) | Investigate electronic structure and reaction mechanisms. | Reactivity, regioselectivity, kinetic and thermodynamic parameters of reactions. |

| Molecular Docking | Predict binding of a ligand to a biological target. | Binding affinity, binding mode, and potential as a drug candidate. |

Exploration of New Architectures and Functionalizations Based on the Dihydrofuranone Framework

The dihydrofuran-2(3H)-one scaffold is a versatile building block for the synthesis of a wide range of more complex and biologically active molecules researchgate.netresearchgate.netmdpi.com. Future research should focus on leveraging the reactivity of this compound to create novel molecular architectures with unique properties.

One promising direction is the synthesis of spirocyclic compounds. The N-heterocyclic carbene-catalyzed reaction of enals and 1,2-dicarbonyl compounds to form spiro γ-butyrolactones demonstrates the potential of this approach nih.gov. Applying this strategy to this compound could lead to the discovery of novel compounds with interesting biological activities.

The dihydrofuranone ring can also be a precursor to highly functionalized furans through ring-opening and subsequent cyclization reactions nih.gov. This allows for the introduction of diverse substituents and the creation of libraries of compounds for biological screening. Furthermore, the development of Lewis acid-catalyzed intramolecular ring-opening benzannulations of dihydrofuran acetals to form functionalized 1-hydroxycarbazoles showcases the potential for creating complex polycyclic systems from simple dihydrofuranone precursors mdpi.com.

The synthesis of polycyclic γ-butyrolactones with cytotoxic activity against human cancer cells highlights the potential of the dihydrofuranone framework in medicinal chemistry nih.gov. Future work could focus on synthesizing analogs of this compound with fused ring systems to explore their therapeutic potential. The dihydrofuranone moiety is also a key structural feature in some HIV protease inhibitors, suggesting another avenue for the development of new therapeutic agents based on this scaffold mdpi.com. The green synthesis of novel furan-2(3H)-one derivatives with antiproliferative activity further underscores the importance of this heterocyclic core in drug discovery rsc.org.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one, and how can reaction conditions be optimized?

- Methodology : Start with substituted carboxylic acids or alkenes as precursors (e.g., 4-arylpent-4-enoic acids) and employ cyclization reactions under reflux conditions. Catalysts like piperidine (used in similar dihydrofuranone syntheses) can enhance reaction efficiency. Purification via column chromatography (petroleum ether/EtOAc gradients) is critical for isolating the target compound . Optimization involves adjusting solvent polarity, temperature, and catalyst loading to maximize yield and minimize side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodology : Use 1H/13C NMR to confirm the lactone ring structure and substituent positions (e.g., ethyl and p-tolyl groups). Compare chemical shifts to analogs like 5-(azidomethyl)dihydrofuran-2(3H)-one derivatives . IR spectroscopy identifies carbonyl (C=O) stretching (~1750 cm⁻¹) and hydroxyl (if present) bands. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-reference data with computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities .

Q. What safety protocols are advised for handling dihydrofuran-2(3H)-one derivatives in the lab?

- Methodology : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of volatile reagents. Inspect gloves for integrity before use and dispose of contaminated PPE according to hazardous waste regulations. Implement emergency wash stations and consult safety data sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. How can stereochemical configurations in dihydrofuran-2(3H)-one derivatives be rigorously determined?

- Methodology : Employ X-ray crystallography (as in pyrazol-3(2H)-one structural studies) to resolve absolute configurations . For dynamic systems, use NOESY NMR to analyze spatial proximity of substituents. Computational tools (e.g., density functional theory) can predict stable conformers and compare calculated vs. experimental NMR/optical rotation data .

Q. How should researchers address contradictions in spectral data when synthesizing novel analogs?

- Methodology : Re-examine reaction conditions for potential byproducts (e.g., structural isomers). For example, EFSA reports mixtures of lactone isomers requiring chromatographic separation . Validate purity via HPLC-MS and repeat syntheses under controlled conditions. Cross-check with literature databases (e.g., PubChem, ECHA) to identify discrepancies in reported spectral profiles .

Q. What strategies improve scalability of dihydrofuran-2(3H)-one synthesis while maintaining high purity?

- Methodology : Transition from batch to flow chemistry for precise control of reaction parameters (temperature, residence time). Use process analytical technology (PAT) like in-line IR monitoring to track lactone formation. Scale-up purification via simulated moving bed (SMB) chromatography reduces solvent waste and improves throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.